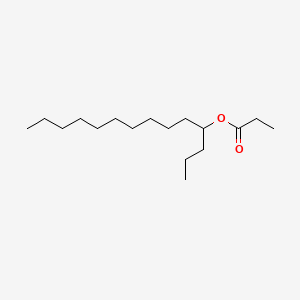

4-Tetradecylpropionate

Description

Structure

3D Structure

Properties

CAS No. |

959101-11-2 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

tetradecan-4-yl propanoate |

InChI |

InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-15-16(14-5-2)19-17(18)6-3/h16H,4-15H2,1-3H3 |

InChI Key |

HXNUAWKUANNTSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCC)OC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Tetradecylpropionate

The primary and most well-established method for synthesizing this compound is through the direct esterification of propanoic acid with 1-tetradecanol (B3432657). This reaction is a classic example of Fischer esterification.

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, which produces an ester and water. masterorganicchemistry.com The reaction is reversible, and its equilibrium nature necessitates specific strategies to achieve high yields of the desired ester. ceon.rsresearchgate.net

The mechanism involves several key steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of the propanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack : The alcohol (1-tetradecanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination : The intermediate eliminates a molecule of water, a good leaving group, to form a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated to yield the final ester product, this compound, and regenerate the acid catalyst.

Optimization of this synthesis relies on manipulating the reaction equilibrium and kinetics. Key factors include:

Catalyst : Strong mineral acids like sulfuric acid or phosphoric acid are traditionally used. csic.esacs.org The presence of a catalyst is crucial as the uncatalyzed reaction is extremely slow. ceon.rsresearchgate.net

Molar Ratio : Using a large excess of one of the reactants (either the alcohol or the carboxylic acid) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. acs.org

Water Removal : Since water is a byproduct, its continuous removal from the reaction mixture drives the reaction to completion. This is often accomplished using a Dean-Stark apparatus or by employing molecular sieves. researchgate.netoup.com

Temperature : Increasing the reaction temperature generally increases the reaction rate. ceon.rsresearchgate.net However, for long-chain esters, temperatures are typically kept high enough to facilitate the removal of water via azeotropic distillation with a suitable solvent like mesitylene. acs.org Studies on similar esterifications have shown that increasing temperature from 35°C to 65°C can significantly boost the conversion rate. ceon.rsresearchgate.net

Novel Approaches in Organic Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for ester production, moving away from corrosive and environmentally hazardous traditional catalysts.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In ester synthesis, this translates to several innovative approaches:

Biocatalysis : The use of enzymes, particularly lipases, as catalysts for esterification has gained significant attention. researchgate.netbenthamdirect.com Enzymatic synthesis offers several advantages, including high selectivity (regioselectivity and enantioselectivity), milder reaction conditions (moderate temperature and atmospheric pressure), and the production of a "natural" labeled product, which is desirable in the food and cosmetic industries. researchgate.netbenthamdirect.com

Greener Solvents : Methodologies are being developed to replace hazardous chlorinated or amide solvents with more environmentally benign alternatives like acetonitrile. jove.com This minimizes solvent waste during the purification process without compromising reaction efficiency or product purity. jove.com

Alternative Energy Sources : The use of microwave or ultrasonic irradiation can accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.

Atom Economy : Synthetic strategies like Cross-Dehydrogenative Coupling (CDC) reactions are being explored for their high atom economy, which minimizes waste by efficiently utilizing reactants. labmanager.com

The search for alternatives to mineral acids has led to the development of various novel catalytic systems for the esterification of long-chain acids and alcohols.

Multi-valent Metal Salts : A variety of multi-valent metal salts, such as chlorides, nitrates, and acetates of Fe(III), Al(III), Zn(II), and others, have shown significant catalytic activity. oup.com Notably, ferric chloride hexahydrate (FeCl₃·6H₂O) has been identified as a highly active, efficient, and recyclable catalyst for the esterification of fatty acids and alcohols. acs.orgresearchgate.netacs.org These catalysts are less corrosive and easier to handle than concentrated sulfuric acid. oup.com The proposed mechanism suggests that the cationic cluster formed by the hydrolysis of the ferric cation is the catalytically active species, which activates the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net

Solid Acid Catalysts : To simplify catalyst recovery and enable continuous industrial processes, solid acid catalysts are of great interest. csic.es These include ion-exchange resins, zeolites, and heteropoly acids supported on materials like clay. rsc.org Solid catalysts allow for the use of fixed-bed reactors, which are highly efficient for large-scale production, eliminating the need for catalyst neutralization and extensive washing of the product. csic.es

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Mineral Acids | H₂SO₄, H₃PO₄ | High activity, low cost | csic.esacs.org |

| Multi-valent Metal Salts | FeCl₃·6H₂O, GaCl₃, ZnCl₂ | Less corrosive, recyclable, high activity | acs.orgoup.com |

| Solid Acid Catalysts | Ion-exchange resins, Supported heteropoly acids | Easily separable, suitable for continuous flow processes, reusable | csic.esrsc.org |

| Biocatalysts (Enzymes) | Lipases | High selectivity, mild conditions, environmentally friendly | researchgate.netbenthamdirect.com |

Derivatization Strategies for Enhanced Analytical Performance

Gas chromatography (GC) is a common technique for analyzing esters. While this compound is sufficiently volatile for GC analysis, accurate quantification and the analysis of the reaction mixture (which may contain unreacted starting materials) often benefit from derivatization.

Derivatization is a technique used to convert a compound into a product that has properties more amenable to a specific analytical method. colostate.edu For GC analysis, the goal is to increase the volatility and thermal stability of polar compounds containing active hydrogen atoms, such as those in carboxyl (-COOH) and hydroxyl (-OH) groups. restek.comyoutube.com These groups can cause poor peak shape (tailing) and reduced detector response. restek.com

Silylation is one of the most common derivatization methods, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. colostate.eduyoutube.com This process effectively masks the polar functional groups of any unreacted propanoic acid or 1-tetradecanol in a sample. The resulting TMS esters or TMS ethers are more volatile and less polar, leading to sharper, more symmetrical peaks and improved separation in GC analysis. youtube.com

Commonly used silylating agents include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

TMCS (Trimethylchlorosilane), often added as a catalyst. restek.com

The reaction is typically carried out by heating the sample with the silylating agent prior to injection into the GC system. restek.comsigmaaldrich.com This derivatization step is crucial for the accurate analysis of free fatty acids and alcohols that may be present alongside the target ester. sigmaaldrich.com

| Reagent | Full Name | Target Functional Groups | Reference |

|---|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -COOH, -OH, -NH₂, -SH | restek.com |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -COOH, -OH, -NH₂, -SH | restek.comyoutube.comsigmaaldrich.com |

| TMCS | Trimethylchlorosilane | Used as a catalyst with other silylating agents | restek.com |

Selection of Reagents for Mass Spectrometric Analysis

Mass spectrometry (MS) is a crucial technique for the identification and structural elucidation of long-chain esters. The selection of reagents and ionization methods is critical for obtaining meaningful data. For compounds like this compound, which have long fatty acyl chains, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are powerful techniques. nih.govscispace.com These methods are capable of generating molecular ion species from a wide range of lipids. nih.gov

Collision-induced dissociation (CID) of the molecular ions provides structural information. For many lipids, analysis of the positive ion [M+H]⁺ tends to reveal details about the polar headgroup, while the negative ion [M-H]⁻ provides information about the fatty acyl chain. nih.gov In the case of this compound, fragmentation patterns would be expected to yield ions characteristic of both the propionate (B1217596) and the tetradecyl moieties. Under electron impact ionization, long-chain esters typically show fragment ions corresponding to the loss of the alkoxy group and ions characteristic of the long-chain alkyl group. nih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. youtube.com While this compound itself is an ester, the analysis of its potential precursors (propionic acid and 4-tetradecanol) or degradation products would require derivatization.

Method Development and Optimization of Derivatization Reactions

For the analysis of fatty acids and alcohols, which are the building blocks of esters like this compound, derivatization is a key step in sample preparation for GC-MS. The goal of derivatization is to replace active hydrogen atoms in functional groups like carboxyl and hydroxyl groups with a less polar and more volatile group. youtube.comsigmaaldrich.com Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

Silylation involves replacing active hydrogens with a silyl (B83357) group, typically trimethylsilyl (TMS). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com The reaction conditions, including temperature and time, are crucial for the reaction to go to completion. For instance, the derivatization of some sterols requires heating at 75°C for 45 minutes to ensure all active hydrogens are replaced. sigmaaldrich.com

Alkylation, specifically esterification, is used to convert carboxylic acids into their more volatile ester counterparts. For example, fatty acids are often converted to fatty acid methyl esters (FAMEs) using reagents like boron trichloride (B1173362) in methanol (B129727) (BCl₃-methanol). sigmaaldrich.com This process involves the condensation of the carboxyl group of the acid and the hydroxyl group of the alcohol, with the elimination of water, and is catalyzed by an acid. sigmaaldrich.com

The choice of derivatization reagent and method depends on the analyte and the analytical technique. For instance, reagents that introduce fluorinated groups can enhance detection by an electron capture detector (ECD) in GC. libretexts.org Optimization of the derivatization reaction involves adjusting parameters such as reagent concentration, reaction time, and temperature to achieve a high yield of the desired derivative and minimize side reactions. sigmaaldrich.com

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics is essential for understanding the synthesis and degradation of this compound. This includes determining the rate of reaction under various conditions and elucidating the underlying reaction mechanisms.

Determination of Reaction Rates and Orders

The synthesis of this compound would typically be achieved through the esterification of propionic acid with 4-tetradecanol. Esterification reactions are generally reversible and often follow second-order kinetics. jetir.org The rate of reaction is influenced by the concentrations of the carboxylic acid and the alcohol.

Kinetic studies on the esterification of propionic acid with various alcohols have shown that the reaction often follows second-order kinetics. jetir.org For example, the esterification of n-propionic acid and 2-propanol with sulfuric acid as a catalyst was found to be second order. jetir.org The rate constant (k) for such reactions can be determined by monitoring the concentration of reactants or products over time and fitting the data to the appropriate rate law.

The following table shows representative data for the esterification of propionic acid with different alcohols, illustrating how the rate constant can be determined.

| Alcohol | Temperature (°C) | Catalyst | Rate Constant (k) |

|---|---|---|---|

| Methanol | 55 | Fibrous polymer-supported sulphonic acid | - |

| Ethanol | 60 | Amberlyst 15 | - |

| 1-Butanol | 60 | Amberlyst 15 | - |

| 2-Propanol | 60 | Sulphuric Acid | - |

Note: Specific rate constant values for these reactions were not provided in the searched literature, but the studies confirm the determination of such constants as a primary objective of the kinetic analysis.

Influence of Temperature and Reactant Concentration on Reaction Kinetics

The kinetics of esterification are significantly influenced by both temperature and the concentration of reactants. An increase in temperature generally leads to an increase in the reaction rate. ceon.rs For the esterification of propanoic acid with 1-propanol (B7761284), increasing the temperature from 35°C to 65°C resulted in a significant increase in the conversion to propyl propanoate. ceon.rs

The effect of reactant concentration, specifically the molar ratio of alcohol to acid, can also be significant. In many esterification reactions, using an excess of one reactant can drive the equilibrium towards the product side, increasing the conversion of the limiting reactant. semanticscholar.org

The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):

k = A * e^(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the universal gas constant. The activation energy for the esterification of propanoic acid with 1-propanol has been determined to be 11.36 kJ/mol. ceon.rs

The following interactive table summarizes the general effects of temperature and reactant concentration on esterification kinetics.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Conversion |

|---|---|---|

| Increasing Temperature | Increases | Can increase or decrease depending on reaction enthalpy |

| Increasing Reactant Concentration | Increases | Increases (if one reactant is in excess) |

| Increasing Catalyst Concentration | Increases | No effect on equilibrium position |

Elucidation of Reaction Mechanisms in Synthesis and Degradation Pathways

The synthesis of this compound via Fischer esterification proceeds through a well-established mechanism involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. The presence of an acid catalyst is crucial for protonating the carbonyl oxygen of the propionic acid, thereby making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of 4-tetradecanol.

The degradation of esters can occur through hydrolysis, which is the reverse of esterification. This can be either acid-catalyzed or base-catalyzed (saponification). masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the alkoxide ion to yield a carboxylate salt and the alcohol. masterorganicchemistry.com

The degradation of the propionate moiety can also occur through biological pathways. In methanogenic cultures, propionate can be metabolized to acetate (B1210297), carbon dioxide, and hydrogen. nih.govnih.gov Studies using radiolabeled propionate have shown that it can be degraded through a randomizing pathway. nih.govresearchgate.net The degradation of propionyl-CoA can proceed via the methylcitric acid cycle or the propionyl-CoA carboxylase pathway. researchgate.net

The degradation of the long-chain alkyl portion of an ester like this compound in biological systems would likely proceed via pathways similar to those for fatty acid degradation, such as β-oxidation. The biodegradability of long-chain polyesters is influenced by factors such as the density of ester bonds and crystallinity. uni-konstanz.de Enzymatic degradation of esters is a key process in the sustainable use of plastics, with enzymes like lipases, esterases, and cutinases playing a role in hydrolyzing ester bonds. nih.govfrontiersin.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 4-Tetradecylpropionate, offering precise insights into its molecular architecture through the analysis of ¹H and ¹³C nuclei.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the propionate (B1217596) and the tetradecyl moieties. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons closer to the electron-withdrawing ester oxygen atom are deshielded and resonate at a higher chemical shift (downfield).

Key proton signals are observed for the methyl and methylene (B1212753) groups of the propionyl group, typically as a triplet and a quartet, respectively, due to spin-spin coupling. The long tetradecyl chain gives rise to a large, complex signal for the numerous methylene groups, often appearing as a broad multiplet. The terminal methyl group of the tetradecyl chain is observed as a distinct triplet upfield. The methylene group attached to the ester oxygen (C4 position of the alkyl chain) is also clearly distinguishable.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (propionyl) | 1.15 | Triplet (t) | 7.5 |

| CH₂ (propionyl) | 2.30 | Quartet (q) | 7.5 |

| O-CH (C4 of tetradecyl) | 4.90 | Sextet | 6.3 |

| CH₂ (C5-C16 of tetradecyl) | 1.25-1.40 | Multiplet (m) | - |

| CH₃ (C1 of tetradecyl) | 0.88 | Triplet (t) | 7.0 |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in this compound giving a distinct signal. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. The carbons of the propionyl group and the carbons of the tetradecyl chain, particularly those near the ester linkage, are also readily identified.

The numerous methylene carbons in the central part of the long alkyl chain often resonate at very similar chemical shifts, resulting in a dense cluster of signals. The terminal methyl carbon of the tetradecyl chain is found at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 174.5 |

| O-CH (C4 of tetradecyl) | 72.5 |

| CH₂ (propionyl) | 27.8 |

| CH₃ (propionyl) | 9.2 |

| CH₂ (C5 of tetradecyl) | 36.5 |

| CH₂ (C3 of tetradecyl) | 31.9 |

| CH₂ chain (C6-C15) | 29.7-29.3 (multiple signals) |

| CH₂ (C2 of tetradecyl) | 22.7 |

| CH₃ (C1 of tetradecyl) | 14.1 |

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for the definitive assignment of proton and carbon signals. An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing unambiguous C-H connectivity information.

A multiplicity-edited HSQC, often combined with Distortionless Enhancement by Polarization Transfer (DEPT), can further differentiate between CH, CH₂, and CH₃ groups. In such a spectrum, CH and CH₃ signals typically appear with a different phase (e.g., positive) compared to CH₂ signals (e.g., negative), which simplifies spectral interpretation and confirms the assignments made from 1D spectra. For this compound, this technique would clearly distinguish the propionyl CH₂ and CH₃ groups, the O-CH methine group, the numerous CH₂ groups of the alkyl chain, and the two terminal CH₃ groups.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical tool for the identification and quantification of this compound, providing information on its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Identification and Quantification

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification by comparing it to mass spectral libraries. For long-chain esters, characteristic fragmentation includes the loss of the alkoxy group and McLafferty rearrangement products.

GC-MS is also a robust method for quantification. By creating a calibration curve with known concentrations of a this compound standard, the concentration in an unknown sample can be determined by measuring the peak area of a characteristic ion.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 284 | [M]⁺ | Molecular Ion |

| 227 | [M - C₃H₅O]⁺ | Loss of propionyloxy group |

| 199 | [C₁₄H₂₉]⁺ | Tetradecyl cation |

| 57 | [C₃H₅O]⁺ | Propionyl cation |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion of this compound with very high accuracy (typically to four or five decimal places). This precise mass measurement allows for the calculation of the elemental composition of the molecule.

The ability to determine the exact molecular formula is a significant advantage of HRMS, as it can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). For this compound (C₁₇H₃₄O₂), the theoretical exact mass can be calculated and compared to the experimentally measured mass, providing a high degree of confidence in its identification.

Table 4: Theoretical vs. Measured Mass for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄O₂ |

| Theoretical Monoisotopic Mass | 270.2559 |

| Measured Mass (Hypothetical) | 270.2561 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. foodresearchlab.comkuleuven.be This hyphenated technique is exceptionally valuable for the qualitative and quantitative analysis of complex mixtures, enabling the separation, detection, and identification of individual components. foodresearchlab.comkuleuven.be In the context of analyzing a sample containing this compound, LC-MS provides a robust methodology for its identification and quantification, even when present in a complex matrix with other lipids or related compounds. nih.gov

The process begins with the introduction of the mixture into an LC system. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatography column and are carried by the mobile phase. kuleuven.be For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. foodresearchlab.com Techniques such as reversed-phase chromatography are commonly employed to separate lipids and esters. nih.gov

Following separation, the eluent from the LC column is directed into the ion source of the mass spectrometer. Here, molecules are ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio. The high sensitivity and specificity of MS allow for the precise determination of the molecular weight of the eluted compound. kuleuven.be By matching the retention time from the LC and the mass spectrum from the MS with that of a known standard, this compound can be unambiguously identified. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information that confirms the compound's identity. kuleuven.be This methodology is crucial in various fields, including pharmaceutical analysis, metabolomics, and the characterization of natural products. kuleuven.beresearchgate.net

Bioanalytical Integration with Electroantennographic Detection (EAD)

The integration of analytical chemistry with biological assays provides a powerful tool for identifying biologically active compounds within complex mixtures. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a prime example of such a bioanalytical technique, widely used in the study of insect semiochemicals like pheromones. usgs.govnih.gov This method utilizes a live insect antenna as a highly specific and sensitive biological detector to pinpoint which volatile compounds in a sample elicit an olfactory response. usgs.govfrontiersin.org

In a typical GC-EAD setup, the effluent from the gas chromatography column is split into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), while the other is directed over an excised insect antenna mounted between two electrodes. usgs.govfrontiersin.org As compounds elute from the GC, the conventional detector records all volatile components, producing a standard chromatogram. Simultaneously, the antenna's response is monitored; when a compound that is biologically active for that specific insect species passes over the antenna, it causes a depolarization of the antennal membrane, generating a measurable voltage change. usgs.gov This electrical signal is recorded as an "EAD peak."

By comparing the chromatogram from the FID or MS with the EAD signal, researchers can identify precisely which compounds are neurologically active. researchgate.net The subsequent identification of the active compound is then achieved by analyzing the mass spectrum of the corresponding peak from the GC-MS data. nih.gov For a compound like this compound, if it were a component of an insect pheromone blend, GC-EAD would be the definitive method to confirm its biological activity. The technique allows for the rapid screening of complex natural extracts, greatly accelerating the identification of new semiochemicals. usgs.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental analytical tool for the identification of functional groups and the elucidation of molecular structure. These techniques probe the vibrational motions of molecules, such as the stretching and bending of covalent bonds. compoundchem.commsu.edu Since different types of bonds vibrate at characteristic frequencies, the resulting spectrum provides a unique "fingerprint" of the molecule. msu.edu

Infrared (IR) Spectroscopy works by passing infrared radiation through a sample and measuring which frequencies are absorbed. compoundchem.com The absorption of IR radiation corresponds to the energy required to excite a molecule from a lower to a higher vibrational state. msu.edu For this compound, a saturated ester, the IR spectrum would be dominated by absorptions characteristic of its ester functional group and its long alkyl (tetradecyl) chain.

Key expected IR absorptions for this compound include:

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ arising from the stretching of C-H bonds in the alkyl chain. vscht.cz

C=O Stretch: A very strong and sharp absorption band in the region of 1735-1750 cm⁻¹, which is highly characteristic of the carbonyl group in a saturated ester.

C-O Stretch: Two distinct stretching vibrations associated with the ester linkage (C-O-C) typically appear in the 1000-1300 cm⁻¹ region. vscht.cz

C-H Bend: Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Very Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Variable |

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR for a full vibrational analysis of molecules like this compound, which has a long, symmetric alkyl chain. researchgate.net

Other Advanced Analytical Techniques

Beyond the methods detailed above, several other advanced analytical techniques are instrumental in the comprehensive characterization of this compound.

Gas Chromatography (GC): As a volatile ester, this compound is ideally suited for analysis by Gas Chromatography. foodresearchlab.com When coupled with a Flame Ionization Detector (GC-FID), it provides a robust and sensitive method for quantifying the compound's purity and concentration in mixtures of other volatile substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation of organic molecules. ¹H NMR would provide detailed information on the number and connectivity of hydrogen atoms, for instance, distinguishing the protons on the ethyl group from those on the long tetradecyl chain. ¹³C NMR would similarly identify all unique carbon atoms within the molecule, confirming the presence of the carbonyl carbon, the ester linkage carbons, and the different carbons of the alkyl chains.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the material's physical and thermal properties. DSC can be used to determine key thermal transitions, such as melting point and glass transition temperature, while TGA measures changes in mass as a function of temperature, providing data on thermal stability and decomposition profiles. foodresearchlab.com

An article focusing on the advanced spectroscopic and analytical characterization of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the X-ray diffraction (XRD) and advanced microscopy of this specific compound have yielded no relevant results.

The requested article structure, focusing on "X-ray Diffraction (XRD) for Crystalline Structure Elucidation" and "Advanced Microscopy Techniques (e.g., Magnetic Resonance Microscopy) for Localized Analysis," requires specific, detailed research findings that are not available in the public domain for this compound.

While general information on techniques such as X-ray crystallography and various advanced microscopy methods is abundant, there is no published research that applies these techniques to this compound. Therefore, it is not possible to provide scientifically accurate content, data tables, or detailed research findings as per the user's instructions.

To generate the requested article, data from dedicated scientific studies on this compound would be required. This would involve experimental determination of its crystal structure through XRD and analysis of its localized properties using advanced microscopy techniques. Without such foundational research, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Computational and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions over time, providing a dynamic perspective on molecular properties.

Molecules with rotatable single bonds, such as the long alkyl chain in 4-tetradecylpropionate, can exist in multiple spatial arrangements known as conformers. Conformer analysis aims to identify the different stable conformations of a molecule and their relative energies. researchgate.net This is typically done by systematically rotating the bonds and calculating the energy of each resulting structure. The lowest energy conformers are the most likely to be observed experimentally. Understanding the preferred conformation is crucial as it can influence the physical and chemical properties of the molecule.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com An MD simulation calculates the forces between atoms and uses these forces to simulate their motion, providing a detailed view of how molecules interact with each other in a liquid or solid state. nih.govnih.gov For this compound, MD simulations could be used to investigate intermolecular forces, such as van der Waals interactions, which would govern its bulk properties like boiling point and viscosity. researchgate.net These simulations can provide insights into how molecules of this compound would pack together and move in a condensed phase. nih.govnih.gov

Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies

The exploration of a compound's potential applications and biological interactions can be significantly accelerated through computational and theoretical methods. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are pivotal in this regard, establishing connections between the molecular structure of a compound and its biological activity or physicochemical properties, respectively. For a molecule like this compound, these studies can offer predictive insights, guiding further experimental research.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. These methodologies are built on the principle that the structure of a molecule dictates its properties. By identifying and quantifying specific structural features, known as molecular descriptors, it is possible to create a correlative model that can forecast the properties of new or untested compounds.

For a compound such as this compound, a range of molecular descriptors would be calculated to develop a QSPR model. These descriptors can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of atoms, bonds, and rings.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic descriptors: These are derived from the electronic structure of the molecule and include properties like dipole moment and polarizability.

Physicochemical descriptors: These can be experimentally determined or calculated, such as hydrophobicity (logP) and molar refractivity.

Hypothetical QSPR Model for Boiling Point of Alkyl Propionates

| Compound Name | Molecular Weight ( g/mol ) | LogP | Boiling Point (°C) - Experimental | Boiling Point (°C) - Predicted |

| Ethyl propionate (B1217596) | 102.13 | 1.21 | 99 | 101 |

| Propyl propionate | 116.16 | 1.71 | 122 | 124 |

| Butyl propionate | 130.18 | 2.21 | 145 | 146 |

| This compound | 298.51 | 7.31 | Not Available | ~340 |

This table is for illustrative purposes only. The predicted boiling point for this compound is a hypothetical value based on the trend shown by the other compounds and is not derived from a validated QSPR model.

In a similar vein to QSPR, Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of compounds. The process involves correlating molecular descriptors with a known biological activity, such as enzyme inhibition or receptor binding affinity. These computational predictions are invaluable in the early stages of drug discovery and toxicology assessment, allowing for the screening of large virtual libraries of compounds and prioritizing those with the highest potential for further investigation.

The biological activity of a long-chain ester like this compound could be predicted using various computational tools that have been trained on large datasets of known active compounds. These tools often employ sophisticated algorithms, including machine learning and artificial intelligence, to identify structural motifs associated with specific biological activities.

For instance, the long tetradecyl chain of this compound would significantly influence its predicted biological activities. The lipophilicity conferred by this chain might suggest interactions with biological membranes or hydrophobic pockets of enzymes. Studies on other long-chain alkyl esters have shown that the length of the alkyl chain can have a pronounced effect on their biological activities, such as antimicrobial or anti-inflammatory properties.

While specific predictive studies for this compound were not identified in the provided search results, a hypothetical table of predicted biological activities based on its structural features is presented below. This illustrates the type of output that would be generated from computational prediction software.

Hypothetical Predicted Biological Activities for this compound

| Predicted Activity | Probability | Basis for Prediction |

| Membrane permeability | High | High lipophilicity due to the tetradecyl chain. |

| Antibacterial activity | Moderate | The ester functional group and long alkyl chain are common features in some antimicrobial lipids. |

| Anti-inflammatory activity | Low to Moderate | Some long-chain fatty acid esters have shown anti-inflammatory properties. |

| Cytochrome P450 substrate | High | Long alkyl chains are often sites of metabolism by cytochrome P450 enzymes. |

This table is for illustrative purposes only. The predicted activities and probabilities are hypothetical and based on general structural-activity relationships. They are not the result of specific computational models run on this compound.

The continuous advancements in computational methods are making the prediction of biological activities more accurate and reliable. lpnu.uaresearchgate.net These in silico approaches play a crucial role in modern chemical and biological research by reducing the need for extensive experimental testing and accelerating the discovery of new functional molecules.

Biological and Ecological Research Aspects

Role as a Semiochemical and Pheromone

Semiochemicals are chemical substances that carry information between individuals, and they are fundamental to the behavior and ecology of many species, particularly insects. wikipedia.orgncsu.edu Pheromones, a class of semiochemicals, mediate interactions between individuals of the same species and are involved in crucial behaviors such as mating, aggregation, and trail-following. ncsu.edunih.gov

Scientific investigation has successfully identified n-tetradecyl propionate (B1217596) as a key component of the sex pheromone of the Eastern subterranean termite, Reticulitermes flavipes. researchgate.net In a pivotal study, researchers extracted compounds from the sternal glands of female termite alates (the winged, reproductive caste). Through gas chromatography and mass spectrometry analysis, n-tetradecyl propionate was identified as an active component. researchgate.net This compound is one of the relatively few propionate esters identified as a primary pheromone component in insects, as many moth pheromones, for example, are acetate (B1210297) esters, alcohols, or aldehydes. nih.gov

Table 1: Identification of n-Tetradecyl Propionate as a Pheromone

| Insect Species | Pheromone Type | Source of Compound | Method of Identification | Reference |

|---|---|---|---|---|

| Reticulitermes flavipes (Eastern Subterranean Termite) | Sex Pheromone | Sternal glands of female alates | Gas Chromatography / Mass Spectrometry (GC/MS) | researchgate.net |

The biological activity of n-tetradecyl propionate was confirmed through olfactometer bioassays. researchgate.net These experiments demonstrated a distinct sex-specific response in Reticulitermes flavipes. Male alates showed significant attraction to the synthetic n-tetradecyl propionate, whereas the response from females was not statistically different from that of blank controls. researchgate.net When males approached the source of the compound, they were observed to intensely examine it with their antennae, a behavior indicative of chemoreception. researchgate.netproteopedia.org This specificity ensures that the chemical signal effectively mediates mating behavior by attracting only the relevant individuals (males), a hallmark of an efficient pheromone system. researchgate.net

Table 2: Behavioral Response of Reticulitermes flavipes to n-Tetradecyl Propionate

| Sex | Observed Behavior | Attraction Level | Reference |

|---|---|---|---|

| Male Alates | Attraction, Antennation | Significant | researchgate.net |

| Female Alates | No significant response | Insignificant / Same as control | researchgate.net |

Insect chemical communication is a multi-step process that begins with the biosynthesis and release of a pheromone by one individual. ncsu.edurutgers.edu The signal then travels through the environment to a receiving individual, where it is detected by specialized olfactory receptor neurons, typically located in the antennae. proteopedia.org This detection triggers an electrical signal that is processed by the insect's brain, leading to a specific behavioral response. proteopedia.org

The biosynthetic pathways for most insect pheromones, particularly the common Type-I acetate esters, originate from fatty acid metabolism. nih.govfrontiersin.org This process generally involves:

Fatty Acid Synthesis: The creation of saturated fatty acids like palmitic acid (C16) or stearic acid (C18) from acetyl-CoA and malonyl-CoA precursors. nih.gov

Desaturation & Chain Modification: Specific enzymes introduce double bonds (desaturases) and shorten the carbon chain (via β-oxidation) to create a fatty acyl-CoA precursor of a specific length and unsaturation. nih.govresearchgate.net

Reduction: A fatty acyl-CoA reductase (FAR) enzyme converts the precursor into a fatty alcohol. frontiersin.org

Esterification: An acetyltransferase or a similar acyltransferase enzyme catalyzes the final step, esterifying the fatty alcohol with a donor like acetyl-CoA to form an acetate ester. nih.govfrontiersin.org

While the precise pathway for n-tetradecyl propionate in R. flavipes has not been fully elucidated, it is hypothesized to follow a similar route. The pathway would likely produce tetradecanol (B45765) (a C14 alcohol) through the standard fatty acid synthesis and reduction steps. In the final esterification stage, an acyltransferase would utilize a propionyl-CoA donor instead of acetyl-CoA to form the n-tetradecyl propionate molecule.

Enzymatic Synthesis and Biotransformation Pathways

The formation and breakdown of esters like tetradecyl propionate are governed by specific enzymatic reactions. Research in this area explores both the potential for biotechnological synthesis and the natural processes of pheromone degradation in insects.

The synthesis of propionate esters can be efficiently achieved through enzymatic esterification, a process with significant advantages over chemical synthesis, including milder reaction conditions and higher specificity. nih.gov Lipases are commonly employed as biocatalysts for these reactions. researchgate.netresearchgate.net Studies have demonstrated the successful synthesis of various propionate esters, such as geranyl propionate and menthyl propionate, by reacting the corresponding alcohol (geraniol or menthol) with propionic acid in the presence of a lipase, often in a solvent-free system. researchgate.netdss.go.th The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of propionic acid. chemguide.co.uk

The reverse reaction, enzymatic hydrolysis, is the cleavage of an ester bond to yield an alcohol and a carboxylic acid. chemguide.co.uk This process is critical in insect olfaction for signal termination. Esterase enzymes in the insect antennae rapidly degrade pheromone molecules after they have bound to a receptor, clearing the signal and allowing the neuron to be stimulated again. nih.govscielo.br This rapid inactivation maintains the temporal sensitivity of the olfactory system to changes in pheromone concentration. nih.gov

Table 3: Examples of Enzymatic Synthesis of Propionate Esters

| Product | Enzyme | Substrates | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Geranyl Propionate | Novozym 435 (Candida antarctica lipase) | Geraniol, Propionic Acid | 40°C, Solvent-free | ~93% | researchgate.net |

| Menthyl Propionate | Candida cylindracea lipase | DL-menthol, Propionic Acid | Hexane solvent or reverse micelles | Moderate conversion, high enantioselectivity | dss.go.th |

The enzymes central to the synthesis and degradation of propionate esters are lipases and esterases.

For Synthesis: Lipases, such as Novozym 435 from Candida antarctica and lipases from Candida cylindracea or Pseudomonas cepacia, have been extensively characterized for their ability to catalyze esterification reactions. researchgate.netresearchgate.netdss.go.th These enzymes are highly efficient and can function under a variety of conditions, including in organic solvents or solvent-free systems, making them valuable tools for biocatalysis. nih.gov

For Hydrolysis/Degradation: In insects, the relevant enzymes are carboxylesterases (CXEs), which are found at high concentrations in the antennae and function as odorant-degrading enzymes (ODEs). nih.govscielo.br Research on antennal esterases from various moth species has shown that these enzymes efficiently hydrolyze ester-based pheromones. nih.gov While their primary substrates are often acetate esters, many of these enzymes exhibit broad substrate specificity. nih.gov They are capable of hydrolyzing a range of linear esters with varying chain lengths and degrees of unsaturation. This suggests that an antennal esterase in an insect like R. flavipes would be capable of hydrolyzing tetradecyl propionate to terminate the pheromone signal. The structure of these enzymes features a canonical α/β hydrolase fold with a catalytic triad (B1167595) (serine, histidine, glutamate/aspartate) in the active site responsible for the hydrolysis reaction. nih.govfiocruz.br

Biosynthetic Pathways of Related Natural Products

4-Tetradecylpropionate belongs to the class of compounds known as wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols. univie.ac.at The biosynthesis of these natural products is a well-characterized process that occurs in a wide range of organisms, from bacteria to plants and animals. nih.govresearchgate.net The pathway primarily involves two key enzymatic steps. univie.ac.atnih.govresearchgate.net

Step 1: Formation of the Fatty Alcohol

The first step is the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) to a corresponding long-chain fatty alcohol. iastate.edu This reduction is a two-step process catalyzed by a single enzyme, a fatty acyl-CoA reductase (FAR). nih.govresearchgate.net

Reduction to Aldehyde: The fatty acyl-CoA is first reduced to a fatty aldehyde.

Reduction to Alcohol: The fatty aldehyde is then further reduced to a fatty alcohol. iastate.edu

This reaction is dependent on NAD(P)H as a reducing agent. nih.govresearchgate.net The specificity of the FAR enzyme plays a crucial role in determining the chain length of the fatty alcohol produced. univie.ac.at In the context of this compound, the precursor alcohol would be tetradecanol (a C14 alcohol).

Step 2: Esterification to Form the Wax Ester

The second step involves the esterification of the newly synthesized fatty alcohol with another fatty acyl-CoA molecule. This reaction is catalyzed by a wax synthase (WS), which is an acyl-CoA:fatty alcohol acyltransferase. univie.ac.atnih.gov The WS enzyme transfers the acyl group from an acyl-CoA donor to the hydroxyl group of the fatty alcohol, forming the wax ester and releasing coenzyme A (CoA). nih.govresearchgate.net

For the synthesis of this compound, the fatty alcohol tetradecanol would be esterified with propionyl-CoA. The discovery of various WS enzymes with different specificities for both the alcohol and acyl-CoA substrates allows for the biosynthesis of a diverse range of wax esters in nature. nih.gov

This two-enzyme pathway, involving a fatty acyl reductase (FAR) and a wax synthase (WS), is the fundamental route for the production of wax esters in many organisms. univie.ac.at These compounds serve various biological functions, including energy storage, waterproofing of cuticles, and chemical signaling. researchgate.netoup.com

| Step | Reaction | Enzyme | Substrates | Products | References |

|---|---|---|---|---|---|

| 1 | Reduction of Fatty Acyl-CoA | Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA, NAD(P)H | Fatty Alcohol, NAD(P)+, Coenzyme A | nih.govresearchgate.netiastate.edu |

| 2 | Esterification | Wax Synthase (WS) | Fatty Alcohol, Fatty Acyl-CoA | Wax Ester, Coenzyme A | univie.ac.atnih.govresearchgate.net |

Ecological Significance and Environmental Fate

Role in Inter- and Intra-specific Chemical Signaling in Ecosystems

Chemical communication is a fundamental process in most ecosystems, and long-chain esters like this compound play a significant role as semiochemicals—chemicals that convey information between organisms. pherobase.comnih.gov These compounds often function as pheromones, which are chemical signals that trigger a social response in members of the same species. ijmrsetm.com

Pheromonal Communication in Insects:

A primary role of this compound is in the chemical communication systems of insects. pherobase.com It has been identified as a pheromone for the Eastern subterranean termite, Reticulitermes flavipes. pherobase.com In social insects like termites and ants, chemical messengers are the main form of communication within a colony, regulating behaviors such as nestmate recognition, kin recognition, and foraging. researchgate.netnih.gov

Insect sex pheromones are often specific blends of molecules, with fatty acid derivatives like alcohols, aldehydes, and esters being common components. nih.gov These volatile compounds can travel over long distances and are effective even at very low concentrations, making them ideal for mate attraction. ijmrsetm.comnih.gov The specific composition and ratio of compounds in a pheromone blend are often crucial for species recognition, helping to ensure reproductive isolation. nih.gov

Cuticular Hydrocarbons and Chemical Signaling:

Long-chain esters, along with other lipids like hydrocarbons, are components of the waxy layer of the insect cuticle. researchgate.net While a primary function of this layer is to prevent water loss, these cuticular hydrocarbons (CHCs) are also pivotal in olfactory communication related to species and mate recognition. researchgate.net The profile of these chemicals can provide information about an individual's species, sex, and reproductive status. nih.gov These chemical cues are often transferred between individuals through contact, such as grooming or trophallaxis (mouth-to-mouth fluid exchange). nih.gov

Signaling in Other Animals:

While extensively studied in insects, chemical signaling using long-chain molecules is not exclusive to them. Various mammals also use long-chain aldehydes and other lipids as pheromones. oup.com Although direct evidence for this compound in vertebrate communication is less documented, the use of structurally similar compounds in mammalian chemical signaling suggests a broader ecological role for this class of molecules.

Environmental Degradation Pathways and Mechanisms

Long-chain alkyl esters like this compound are subject to degradation in the environment through both abiotic and biotic processes. The primary mechanism for the initial breakdown of these esters is hydrolysis.

Hydrolysis:

The ester bond in this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule breaks the bond. This process can be catalyzed by acids or bases, or it can occur enzymatically. Hydrolysis splits the ester into its constituent parts: a carboxylic acid (propionic acid) and an alcohol (tetradecanol). uit.no

Abiotic Hydrolysis: This process can occur spontaneously in aqueous environments, although the rate can be slow depending on factors like pH and temperature.

Enzymatic Hydrolysis (Biotransformation): In biological systems, this reaction is catalyzed by enzymes called esterases or lipases. wikipedia.org These enzymes are widespread in microorganisms, which play a key role in the environmental degradation of esters. nih.govsfu.ca

Subsequent Degradation of Components:

Once hydrolyzed, the resulting propionic acid and tetradecanol are further degraded by microorganisms.

Degradation of Tetradecanol: Long-chain alcohols are readily biodegradable in the environment. researchgate.net Microorganisms can oxidize the alcohol first to an aldehyde and then to a carboxylic acid (tetradecanoic acid). This fatty acid can then enter the β-oxidation pathway.

Degradation of Propionic Acid and Fatty Acids: Propionic acid and the tetradecanoic acid formed from the alcohol are metabolized by microorganisms through pathways like the β-oxidation cycle. researchgate.net In this process, the fatty acid chain is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. nih.gov Under anaerobic conditions, the degradation involves syntrophic bacteria that work in conjunction with methanogens. researchgate.netnih.gov

Research into Biodegradation Processes in Natural Systems

Research has shown that long-chain alkyl esters are biodegradable in natural environments such as soil and sediment. The process is primarily mediated by diverse microbial communities. nih.gov

Role of Microorganisms and Esterases:

The biodegradation of esters in natural settings like marine and freshwater sediments is a rapid process once initiated. nih.govsfu.ca Studies on various alkyl esters have demonstrated that the similarity in degradation kinetics across different types of sediments suggests the widespread occurrence of nonspecific esterases in microorganisms. nih.govsfu.ca This indicates that many different microbial species possess the enzymatic capability to hydrolyze the ester bond, which is the first step in degradation. nih.gov

Factors Affecting Biodegradation Rates:

The rate of biodegradation of esters in the environment can be influenced by several factors:

Chemical Structure: The structure of the ester can affect its biodegradability. For instance, esters with a total carbon number between 12 and 18 tend to be more readily biodegradable. The presence of unsaturated bonds can also increase the rate of degradation, while branching in the alcohol or acid chain may slow it down. researchgate.net

Environmental Conditions: Factors such as temperature, oxygen availability, and the presence of a suitable microbial community influence degradation rates. For example, biodegradation is significantly slower at lower temperatures. nih.govsfu.ca

Lag Phase: Often, a lag period is observed before rapid biodegradation begins. nih.govsfu.ca This lag phase may represent the time required for the microbial population to acclimate to the new substrate or for the induction of the necessary degradative enzymes.

Anaerobic Biodegradation:

Advanced Material Science Applications Research

Research into Its Incorporation in Polymer Science

No specific research studies were identified that investigate the incorporation of 4-tetradecylpropionate into polymers.

Plasticizer Research and Polymer Modification

There is no available research focusing on the use of this compound as a plasticizer or for polymer modification. General research on plasticizers indicates that long-chain esters can be utilized to increase the flexibility and durability of polymers by reducing the intermolecular forces between polymer chains. However, without specific studies on this compound, its efficacy, compatibility with different polymers, and the resulting material properties remain unknown.

Lubricant Research and Tribological Applications

Similarly, no tribological studies specifically evaluating this compound as a lubricant or lubricant additive were found. The field of tribology often explores various ester compounds for their potential to reduce friction and wear between moving surfaces. The long alkyl chain of this compound suggests it might possess lubricating properties, but empirical data from scientific investigations is not present in the available literature.

Research on Surface Active Agent Development and Applications

The development and application of this compound as a surface-active agent, or surfactant, is not documented in the reviewed scientific literature. Surfactants typically possess both a hydrophilic and a hydrophobic component, allowing them to reduce surface tension between liquids or between a liquid and a solid. While the molecular structure of this compound includes a hydrophobic tetradecyl group and a more polar propionate (B1217596) group, its specific performance and applications as a surfactant have not been a subject of published research.

Research in the Development of Functional Materials

There is no available research on the use of this compound in the development of functional materials. Functional materials are designed to possess specific properties or perform specific functions, such as in sensors, catalysts, or electronic devices. The potential contribution of this compound to the creation of such materials has not been explored in the scientific literature.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The current body of academic literature on 4-Tetradecylpropionate is exceptionally limited. The primary academic contribution lies in its formal identification and classification within chemical databases. For instance, the FDA Global Substance Registration System provides foundational data for this compound, including its CAS Registry Number (959101-11-2), molecular formula (C17H32O2), and various chemical identifiers. drugfuture.com

Beyond this basic characterization, a related compound, n-Tetradecyl propionate (B1217596), has been identified in the context of entomology as a potential sex pheromone of the eastern subterranean termite, Reticulitermes flavipes. dntb.gov.ua While distinct from this compound, this finding suggests a potential avenue for investigation into the biological activity of structurally similar esters. However, dedicated research into the specific properties and functions of this compound itself is not apparent in published studies. The progress in understanding this specific compound has, therefore, been minimal, with its existence largely confined to chemical catalogs rather than active research programs.

Identification of Unresolved Questions and Knowledge Gaps

The lack of dedicated research on this compound results in a multitude of unresolved questions and significant knowledge gaps. These span the entirety of its chemical and biological profile.

Fundamental Chemical Properties:

Synthesis: Efficient and scalable synthetic routes for this compound have not been described in the academic literature.

Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not readily available.

Stability and Reactivity: Its stability under various conditions and its reactivity with other chemical agents remain uninvestigated.

Biological and Ecological Significance:

Natural Occurrence: It is unknown whether this compound occurs naturally in any organisms or in the environment.

Biological Activity: There is no research to indicate what, if any, biological effects the compound may have on living systems. The potential pheromonal activity, as hinted at by related compounds, is entirely speculative.

Toxicological Profile: The safety profile and potential toxicity of this compound are completely unknown.

The following interactive table summarizes the key knowledge gaps surrounding this compound:

| Area of Knowledge | Specific Unresolved Questions |

| Chemical Synthesis | What are the most efficient synthetic pathways? What are the potential yields and purities? |

| Physicochemical Data | What are its precise melting and boiling points? What are its solubility characteristics in various solvents? What are its full spectroscopic signatures? |

| Biological Function | Does it act as a pheromone or have any other signaling function in organisms? Does it exhibit any pharmacological or pesticidal activity? |

| Environmental Fate | Is it biodegradable? What is its potential for bioaccumulation? |

| Toxicology | What is its acute and chronic toxicity? Is it a skin or eye irritant? |

Prospective Avenues for Future Scholarly Investigation

The significant knowledge gaps surrounding this compound present a wide-open field for future research. A structured approach to investigating this compound could yield valuable scientific insights.

Initial Research Directions:

Development of Synthetic Routes: The first crucial step would be to develop and optimize a reliable synthetic pathway for this compound to produce sufficient quantities for further study.

Comprehensive Physicochemical Characterization: Once synthesized, a thorough analysis of its physical and chemical properties is necessary. This would involve techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC).

Screening for Biological Activity: Drawing inspiration from the research on n-Tetradecyl propionate, a primary avenue for investigation would be its potential as an insect pheromone. dntb.gov.ua This could involve electroantennography (EAG) and behavioral assays with various insect species, particularly termites and other social insects.

Broader Bioactivity Screening: Beyond pheromonal activity, the compound could be screened for other biological effects, such as antimicrobial, antifungal, or cytotoxic properties.

Advanced Research Trajectories:

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent research could involve the synthesis of analogs of this compound to understand the relationship between its chemical structure and its biological function.

Environmental Fate and Ecotoxicology: Understanding the compound's persistence, degradation pathways, and potential impact on non-target organisms would be crucial if any large-scale application were to be considered.

Material Science Applications: The long alkyl chain and the propionate ester group suggest potential applications in material science, for example, as a plasticizer, lubricant, or a component in the formulation of specialty chemicals. These possibilities warrant exploration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Tetradecylpropionate, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with esterification of tetradecanol with propionic acid derivatives under acidic catalysis (e.g., H₂SO₄). Optimize reaction conditions (temperature, solvent, stoichiometry) using kinetic studies. For reproducibility, document all parameters (e.g., reflux time, purification steps) and validate purity via HPLC or GC-MS. Cross-reference protocols with established literature and include detailed characterization data (e.g., NMR, IR) in the main manuscript or supplementary materials .

Q. Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For purity, quantify impurities using calibrated standards and report detection limits. For structural confirmation, compare spectral data with computational simulations (e.g., DFT for NMR shifts) or literature benchmarks. Ensure instrument calibration and include raw data in supplementary files to support claims .

Q. How should researchers design initial toxicity assays for this compound in vitro?

- Methodological Answer : Employ cell viability assays (e.g., MTT, ATP luminescence) using relevant cell lines (e.g., HepG2 for hepatic toxicity). Include positive/negative controls and dose-response curves (e.g., 0–100 µM). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05). Reference OECD guidelines for assay standardization and disclose cell line sources (e.g., ATCC) to ensure traceability .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data (e.g., solubility, stability) for this compound across studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., solvent polarity, temperature). Replicate conflicting experiments under controlled conditions, using high-purity reagents and standardized protocols. Apply error analysis (e.g., confidence intervals) and compare with computational models (e.g., COSMO-RS for solubility predictions). Publish raw datasets and statistical code to facilitate peer validation .

Q. How can researchers investigate the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) paired with kinetic isotope effects (KIE) to probe mechanisms. Employ in-situ spectroscopic techniques (e.g., Raman, XAFS) to monitor intermediate species. Validate hypotheses with DFT calculations and transition-state analysis. Ensure experimental setups align with mechanistic hypotheses (e.g., flow reactors for steady-state kinetics) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Design a congeneric series with systematic structural variations (e.g., alkyl chain length, ester groups). Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data. Validate models via cross-validation and external test sets. Include synthetic protocols and assay conditions in supplementary materials .

Q. How should ethical and methodological challenges in in vivo studies of this compound be addressed?

- Methodological Answer : Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) and obtain ethics committee approval. Use species-specific pharmacokinetic models (e.g., rodents vs. zebrafish) to optimize dosing. Include sham controls and blinded data analysis to reduce bias. Report attrition rates and adverse events transparently in results .

Guidance for Data Integrity and Publication

Q. What steps ensure robust data collection and analysis for this compound research?

- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data logging. Use validated statistical software (e.g., R, Python libraries) for analysis and avoid p-hacking by predefining hypotheses. Archive raw data in repositories (e.g., Zenodo) with unique DOIs. For peer review, provide detailed supplementary sections on experimental replicates, outlier exclusion criteria, and error margins .

Q. How can researchers address gaps in the literature on this compound’s environmental fate?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) under simulated environmental conditions (pH, microbial consortia). Use LC-MS/MS to track degradation products and model environmental persistence (e.g., EPI Suite). Compare results with structurally similar esters to identify trends. Collaborate with environmental chemists to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.